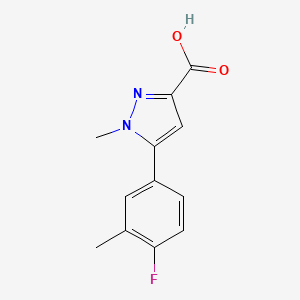

5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-fluoro-3-methylphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-5-8(3-4-9(7)13)11-6-10(12(16)17)14-15(11)2/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOHJHURPJHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=NN2C)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The compound can be synthesized through the following general steps:

- Formation of the Pyrazole Ring : The initial step often involves the condensation of appropriate hydrazines with substituted ketones or aldehydes.

- Carboxylation : The pyrazole intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 3-position.

- Fluorination and Methylation : Specific fluorination and methylation steps are incorporated to achieve the desired substitutions on the aromatic ring.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have been shown to inhibit various cancer cell lines, including those from breast cancer (MDA-MB-231) and lung cancer. The mechanisms often involve:

- Inhibition of Microtubule Assembly : Similar pyrazole derivatives have demonstrated microtubule-destabilizing effects, leading to apoptosis in cancer cells at low concentrations (e.g., 10 μM) .

- Targeting Specific Kinases : Certain studies highlight the ability of pyrazole compounds to inhibit kinases such as CDK2 and CDK9, which are critical in cell cycle regulation .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The IC50 values for related compounds indicate effective inhibition at micromolar concentrations, suggesting a therapeutic potential for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances biological activity by improving binding affinity to target proteins.

- Hydrophobic Interactions : The size and nature of substituents on the aromatic ring significantly influence lipophilicity and bioavailability .

Case Studies

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Kinase Inhibition : Compounds in this class often act as inhibitors of key kinases involved in cell proliferation.

- Microtubule Interaction : By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. In particular, 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of key signaling pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of proliferation |

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential as a pesticide due to its bioactive properties against various pests and pathogens.

Case Study:

In a study published in Pest Management Science, researchers tested the efficacy of this pyrazole derivative against common agricultural pests. The results indicated that it significantly reduced pest populations while being less toxic to beneficial insects.

Table 2: Pesticidal Efficacy

| Pest Species | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Spodoptera frugiperda | 25 | 80% mortality after 48 hours |

| Aphis gossypii | 15 | Significant population reduction |

Material Science

Polymer Synthesis

this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study:

A research article in Macromolecules highlighted the use of this compound in creating high-performance polymers through radical polymerization techniques. The resulting materials demonstrated improved resistance to heat and solvents.

Table 3: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 40 |

| Modified with Pyrazole | 200 | 60 |

Enzymatic Modulation

The compound has shown promise in modulating enzyme activities, making it a candidate for drug development targeting specific metabolic pathways.

Case Study:

Research published in Biochemical Pharmacology indicated that this pyrazole derivative acts as an inhibitor of certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Substituted Phenyl Analogs

The following table summarizes key pyrazole-3-carboxylic acid derivatives differing in phenyl ring substituents:

Key Observations :

- Electron Effects : The 4-chloro analog (CAS 957513-70-1) likely exhibits stronger acidity than the target compound due to chlorine’s electron-withdrawing nature, enhancing deprotonation of the carboxylic acid group. In contrast, the p-tolyl analog (CAS 124344-99-6) may have reduced solubility in polar solvents due to its hydrophobic methyl group .

- Biological Relevance: Derivatives like 5-(4-fluorophenyl)-1-methyl-...

Heteroaromatic Ring Variants

- The lower molecular weight may improve bioavailability compared to phenyl analogs .

Polychlorinated and Complex Derivatives

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6):

Cyclic and Acylated Derivatives

- This structural complexity may limit synthetic accessibility compared to planar phenyl analogs .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines or phenyl dithiocarbamates. For example, analogous pyrazole derivatives are synthesized via refluxing in alcoholic media, followed by functionalization of the pyrazole core using acid anhydrides or chlorides to introduce substituents like the 4-fluoro-3-methylphenyl group . Final steps often include hydrolysis of ester intermediates to yield the carboxylic acid moiety. Characterization is achieved through IR (C=O and N-H stretches), (aromatic proton splitting patterns), and elemental analysis to confirm purity .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm, pyrazole ring vibrations at ~1500–1600 cm) .

- : Resolves aromatic protons (e.g., fluorine-induced splitting in the 4-fluoro-3-methylphenyl group) and methyl groups attached to nitrogen .

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

Answer:

Contradictions in NMR or IR data may arise from tautomerism (common in pyrazoles) or impurities. Strategies include:

- Variable Temperature NMR : Resolves dynamic tautomeric equilibria by stabilizing dominant forms at specific temperatures.

- X-ray Crystallography : Provides definitive structural confirmation, as seen in studies of related pyrazole-carboxylic acids (e.g., monoclinic crystal systems with space groups) .

- Comparative Analysis : Cross-referencing with analogous compounds (e.g., fluorophenyl-substituted pyrazoles) to identify expected chemical shifts or splitting patterns .

Advanced: What computational approaches can predict the biological activity of this compound?

Answer:

- Molecular Docking : Models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock. The fluorophenyl group’s electron-withdrawing effects can be analyzed for binding affinity .

- QSAR Studies : Correlates substituent electronic parameters (Hammett constants) with activity data from analogous compounds to predict potency .

- DFT Calculations : Evaluates the compound’s stability, charge distribution, and frontier molecular orbitals to assess reactivity .

Advanced: How can structural modifications optimize bioavailability while retaining pharmacological activity?

Answer:

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, as demonstrated in pyrazole derivatives with enhanced analgesic activity .

- Bioisosteric Replacement : Substituting the 4-fluoro group with other halogens (e.g., chlorine) or methyl groups balances lipophilicity and metabolic stability .

- Crystallinity Modulation : Co-crystallization with coformers (e.g., nicotinamide) enhances solubility, as shown in studies of similar carboxylic acid derivatives .

Advanced: What experimental designs are recommended for evaluating in vitro anti-inflammatory activity?

Answer:

- Cell-Based Assays : Use RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

- Enzyme Inhibition : Test COX-1/COX-2 inhibition using colorimetric assays (e.g., peroxidase activity), comparing selectivity ratios to reference drugs like indomethacin .

- Dose-Response Analysis : Establish IC values and assess cytotoxicity (via MTT assay) to ensure therapeutic relevance .

Advanced: How do crystallographic parameters influence the compound’s physicochemical properties?

Answer:

Crystal packing, governed by hydrogen bonding (e.g., carboxylic acid dimer formation) and van der Waals interactions, affects:

- Solubility : Tight packing (e.g., monoclinic systems with ) reduces dissolution rates .

- Stability : Strong intermolecular interactions (e.g., C–H···F contacts in fluorinated analogs) enhance thermal stability .

- Hygroscopicity : Polar crystal surfaces may increase moisture absorption, requiring controlled storage conditions .

Advanced: What strategies resolve low yields in the final hydrolysis step of the ester precursor?

Answer:

- Catalyst Optimization : Use acidic (HSO) or basic (NaOH) conditions under reflux, monitoring pH to avoid side reactions .

- Microwave-Assisted Hydrolysis : Reduces reaction time and improves yield by enhancing energy transfer .

- Protecting Groups : Temporarily protect sensitive substituents (e.g., methyl groups) during ester hydrolysis to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.